7-(Methylsulfanyl)-2,3-dihydro-1-benzofuran-3-amine
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Overview
Description
7-(Methylsulfanyl)-2,3-dihydro-1-benzofuran-3-amine is an organic compound that belongs to the class of benzofurans. This compound is characterized by the presence of a benzofuran ring system substituted with a methylsulfanyl group at the 7th position and an amine group at the 3rd position. Benzofurans are known for their diverse biological activities and are often used as building blocks in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Methylsulfanyl)-2,3-dihydro-1-benzofuran-3-amine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, starting from 2-hydroxybenzaldehyde, the compound can be synthesized through a series of steps including methylation, cyclization, and amination.
Methylation: The hydroxyl group of 2-hydroxybenzaldehyde is methylated using methyl iodide in the presence of a base such as potassium carbonate.
Cyclization: The methylated product undergoes cyclization in the presence of a suitable catalyst to form the benzofuran ring.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
7-(Methylsulfanyl)-2,3-dihydro-1-benzofuran-3-amine undergoes various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the methylsulfanyl group or to convert the amine group to a different functional group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: De-methylsulfanylated products, modified amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
7-(Methylsulfanyl)-2,3-dihydro-1-benzofuran-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 7-(Methylsulfanyl)-2,3-dihydro-1-benzofuran-3-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or activate receptors that trigger specific cellular responses.
Comparison with Similar Compounds
Similar Compounds
7-(Methylsulfanyl)-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde: Similar structure with a benzodioxine ring instead of benzofuran.
2-Methoxy-4-(methylsulfanyl)benzoic acid: Contains a methylsulfanyl group but differs in the core structure.
Uniqueness
7-(Methylsulfanyl)-2,3-dihydro-1-benzofuran-3-amine is unique due to its specific substitution pattern on the benzofuran ring, which imparts distinct chemical and biological properties. Its combination of a methylsulfanyl group and an amine group makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C9H11NOS |
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Molecular Weight |
181.26 g/mol |
IUPAC Name |
7-methylsulfanyl-2,3-dihydro-1-benzofuran-3-amine |
InChI |
InChI=1S/C9H11NOS/c1-12-8-4-2-3-6-7(10)5-11-9(6)8/h2-4,7H,5,10H2,1H3 |
InChI Key |
VNSHMLSHHOLKQV-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=CC2=C1OCC2N |
Origin of Product |
United States |
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